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Compound of Interest

Compound Name: 2-Butenedioic acid-d2

Cat. No.: B14116930

Get Quote

Executive Summary
Maleic acid-d2 (cis-Butenedioic acid-2,3-d2) is the deuterated isotopologue of maleic acid,

characterized by the substitution of the two olefinic protons with deuterium. This stable isotope-

labeled compound is a critical tool in metabolic flux analysis, mechanistic enzymology—

specifically in the study of glutamate decarboxylase (GAD) inhibition—and as an internal

standard in mass spectrometry.

This guide provides a definitive technical analysis of Maleic acid-d2, focusing on its structural

integrity, thermodynamic properties (melting point), synthesis pathways, and applications in

quantitative bioanalysis.

Part 1: Chemical Identity & Structural Analysis
Definitive Chemical Structure
Maleic acid-d2 retains the cis-configuration of the parent maleic acid but features a deuterated

alkene backbone. The distinct cis geometry is thermodynamically less stable than its trans

isomer (fumaric acid-d2), a property that dictates its handling and melting point behavior.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14116930#bc-rfq
https://www.quora.com/If-maleic-acid-is-polar-how-does-fumaric-acid-have-a-higher-melting-point-than-maleic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14116930?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Attribute Specification

Chemical Name Maleic acid-2,3-d2

IUPAC Name (2Z)-But-2-enedioic-2,3-d2 acid

CAS Number
24461-33-4 (Distinct from Fumaric acid-d2:

24461-32-3)

Molecular Formula

Molecular Weight
118.09 g/mol (vs. 116.07 g/mol for non-

deuterated)

Isotopic Purity
Typically

98 atom % D

SMILES [2H]/C(C(=O)O)=C([2H])/C(=O)O

Isomerism and Stability
The cis-configuration places the two carboxylic acid groups in proximity, leading to

intramolecular hydrogen bonding.[1] This internal strain makes maleic acid-d2 susceptible to

isomerization into the more stable trans-fumaric acid-d2 upon heating or UV exposure.

Critical Distinction: Researchers must verify the CAS number when sourcing.

Maleic Acid-d2 (cis): CAS 24461-33-4[2]

Fumaric Acid-d2 (trans): CAS 24461-32-3

Thermodynamic Stability
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Figure 1: Isomerization pathway of Maleic acid-d2 to Fumaric acid-d2.[3][4][5][2][6][7][8] The

cis-geometry is metastable.

Part 2: Physicochemical Properties[12]
Melting Point Analysis
The melting point (MP) is a primary indicator of purity and isomeric integrity. While the

deuterium isotope effect on melting point is generally minimal (secondary isotope effect), the

MP of maleic acid-d2 is often reported slightly higher than the standard range for maleic acid

due to lattice energy variations and isotopic purity grades.

Maleic Acid-d2 MP:137 – 140 °C[9]

Standard Maleic Acid MP: 130 – 135 °C

Fumaric Acid-d2 MP: > 287 °C (Sublimes)

Diagnostic Utility: A melting point observed above 140 °C or significantly below 130 °C

suggests contamination with fumaric acid (due to isomerization) or moisture (hydrolysis of

anhydride precursors), respectively.

Solubility and pKa
Maleic acid-d2 exhibits high water solubility due to its polar carboxyl groups.

Solubility: Highly soluble in water, alcohol, and acetone.

Acidity (pKa):

,

.[3] The first proton is highly acidic due to the stabilization of the mono-anion via
intramolecular hydrogen bonding (cis-effect).

Part 3: Synthesis and Production Protocols
Synthesis Pathway
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The most reliable synthesis for high-purity maleic acid-d2 involves the hydrolysis of Maleic

Anhydride-d2. The anhydride precursor is typically synthesized via the catalytic oxidation of

deuterated benzene or butane, ensuring the deuterium is locked into the carbon backbone

(non-exchangeable positions).

Protocol: Hydrolysis of Maleic Anhydride-d2
Precursor: Maleic Anhydride-d2 (CAS 17927-65-0).

Reagent: Ultra-pure water (

).

Reaction:

Conditions: Mild heating (50-60 °C) facilitates ring opening. Avoid reflux temperatures >80 °C

to prevent isomerization to fumaric acid.
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Figure 2: Synthesis workflow via hydrolysis of Maleic Anhydride-d2.

Part 4: Applications in Research & Drug
Development
Mass Spectrometry Internal Standard
Maleic acid-d2 is an ideal Internal Standard (IS) for the quantification of maleic acid in

biological matrices or polymer formulations.

Mechanism: Isotope Dilution Mass Spectrometry (IDMS).
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Benefit: The +2 Da mass shift (

) allows for separation from the analyte signal while retaining identical chromatographic
behavior (Retention Time), compensating for matrix effects and ionization suppression.

Mechanistic Enzymology (GAD Inhibition)
Maleic acid is a known inhibitor of Glutamate Decarboxylase (GAD).[5][2] The deuterated

analog is used to probe the mechanism of inhibition via Kinetic Isotope Effects (KIE).

If the C-H bond cleavage at the alkene position is rate-limiting in the metabolic breakdown or

inhibition mechanism, substituting H with D will significantly alter the reaction rate (

).

Maleic acid-d2 is resistant to metabolic degradation pathways that target the double bond,

potentially extending its half-life in in vitro assays.

NMR Silent Standard
In

-NMR spectroscopy, Maleic acid-d2 is "silent" in the alkene region (standard maleic acid shows
a singlet at ~6.2 ppm). It can be used as a background buffer component that does not
interfere with analyte signals in the aromatic/alkene region, unlike its non-deuterated
counterpart.

Part 5: Handling and Storage Protocol
To maintain the chemical integrity of Maleic acid-d2, the following "Self-Validating" storage

protocol is recommended.
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Parameter Protocol Causality/Reasoning

Storage Temp -20 °C
Prevents slow thermal

isomerization to fumaric acid.

Desiccation Store under Nitrogen/Argon

Hygroscopic nature; moisture

absorption alters weighing

accuracy.

Re-validation Check MP before use
If MP > 140°C, significant

isomerization has occurred.

Solvent Choice
, DMSO-

, Methanol-

Avoid protic solvents if

studying exchangeable

protons (though backbone D is

stable).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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